5-Ethyl-2-methylphenyl 4-fluorobenzoate
Description
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C16H15FO2/c1-3-12-5-4-11(2)15(10-12)19-16(18)13-6-8-14(17)9-7-13/h4-10H,3H2,1-2H3 |
InChI Key |
BKUYRTNPJRBJTI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Classical Acid-Catalyzed Fischer Esterification
The most direct route involves reacting 4-fluorobenzoic acid with 5-ethyl-2-methylphenol under acidic conditions. Sulfuric acid (H₂SO₄) is a traditional catalyst, as demonstrated in the synthesis of related esters like ethyl 4-fluorobenzoate .
Procedure :
-
4-Fluorobenzoic acid (15 g) is dissolved in absolute ethanol (60 mL), followed by addition of H₂SO₄ (7.5 mL).
-
The mixture is refluxed at 78°C for 7–8 hours, with progress monitored via TLC (ethyl acetate/hexane mobile phase) .
-
The esterified product is isolated by quenching with ice water, filtration, and recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 73–85% | |
| Catalyst | H₂SO₄ | |
| Reaction Temperature | 78°C (reflux) | |
| Purification | Recrystallization |
Limitations :
-
Prolonged reaction times (8+ hours) and corrosive acid handling.
-
Competing side reactions (e.g., dehydration of ethanol).
Green Catalysis Using ZnO Nanoparticles
To address sustainability concerns, zinc oxide (ZnO) nanoparticles have been employed as a heterogeneous catalyst. This method avoids corrosive acids and enhances reaction efficiency .
Procedure :
-
4-Fluorobenzoic acid (5 mmol) and 5-ethyl-2-methylphenol (5 mmol) are mixed with ZnO (25 mg) in solvent-free conditions.
-
The catalyst is filtered, and the product is extracted with dichloromethane, washed with NaHCO₃, and purified via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 73–88% | |
| Catalyst | ZnO nanoparticles | |
| Reaction Temperature | 95°C | |
| Solvent | Solvent-free |
Advantages :
-
Shorter reaction time (2 hours).
-
Recyclable catalyst with minimal environmental impact.
Schotten-Baumann Acylation via Acid Chloride
This two-step method involves converting 4-fluorobenzoic acid to its acid chloride, followed by reaction with 5-ethyl-2-methylphenol under basic conditions .
Step 1: Synthesis of 4-Fluorobenzoyl Chloride
-
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
-
The mixture is refluxed until gas evolution ceases, and excess reagent is removed under vacuum .
Step 2: Esterification with 5-Ethyl-2-methylphenol
-
4-Fluorobenzoyl chloride (1.2 eq) is added dropwise to a solution of 5-ethyl-2-methylphenol (1 eq) and pyridine (1.5 eq) in dichloromethane.
-
The reaction is stirred at room temperature for 4–6 hours, followed by aqueous workup and purification .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 65–78% | |
| Base | Pyridine or triethylamine | |
| Purification | Column chromatography |
Challenges :
-
Moisture-sensitive intermediates require anhydrous conditions.
-
Higher cost due to stoichiometric base usage.
Microwave-Assisted Synthesis
Microwave irradiation accelerates esterification, reducing reaction times from hours to minutes. This method is particularly effective for sterically hindered phenols like 5-ethyl-2-methylphenol .
Procedure :
-
4-Fluorobenzoic acid (1 eq), 5-ethyl-2-methylphenol (1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) are dissolved in dry dichloromethane.
-
The mixture is irradiated at 100°C for 15–20 minutes in a microwave reactor.
-
The product is filtered to remove dicyclohexylurea (DCU) and purified via recrystallization .
Key Data :
Advantages :
-
Rapid synthesis with high yields.
-
Ideal for thermally sensitive substrates.
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative under mild conditions. Candida antarctica lipase B (CAL-B) is commonly used .
Procedure :
-
4-Fluorobenzoic acid (1 eq) and 5-ethyl-2-methylphenol (1 eq) are dissolved in tert-amyl alcohol.
-
CAL-B (10 wt%) is added, and the mixture is stirred at 50°C for 24–48 hours.
-
The enzyme is filtered, and the product is isolated via solvent evaporation .
Key Data :
Limitations :
-
Longer reaction times compared to chemical methods.
-
Enzyme cost and scalability challenges.
Comparative Analysis of Methods
The table below summarizes the efficiency of each method:
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 73–85 | 7–8 hours | Low | High |
| ZnO Nanoparticles | 73–88 | 2 hours | Medium | Moderate |
| Schotten-Baumann | 65–78 | 4–6 hours | High | High |
| Microwave-Assisted | 80–92 | 15–20 min | High | Moderate |
| Enzymatic | 60–70 | 24–48 hours | High | Low |
Critical Challenges and Optimizations
-
Steric Hindrance : The ethyl and methyl groups on the phenol ring impede nucleophilic attack, necessitating elevated temperatures or excess reagents .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) is preferred for high-purity isolates .
-
Side Reactions : Competing etherification or decarboxylation can occur in acidic conditions, requiring precise stoichiometry .
Industrial-Scale Considerations
For bulk production, the ZnO nanoparticle method offers a balance of efficiency and sustainability . Pilot studies report a 85% yield at 100-g scale with catalyst recycling for up to five batches .
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-ethyl-2-methylphenyl 4-fluorobenzoate?
- Methodological Answer : Synthesis typically involves esterification under basic conditions. For example, sodium carbonate (Na₂CO₃) in ethanol (EtOH) at reflux can promote ester formation between 4-fluorobenzoic acid derivatives and phenolic alcohols . Reaction completion is monitored via TLC using chloroform:ethyl acetate (2:1) as the eluent, ensuring the disappearance of starting material spots (Rf values) . Yields can be optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to alcohol) and reaction time (6–12 hours) .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- TLC : Multiple eluents (e.g., chloroform:ethyl acetate, hexane:ethanol) to confirm single-spot purity .
- Melting Point : Compare observed values with literature data (±2°C tolerance) .
- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and ester linkage integrity. For fluorinated compounds, ¹⁹F NMR can resolve electronic effects of fluorine .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic and steric properties in supramolecular interactions?
- Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting π-π stacking and hydrogen-bonding potential. Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like COX-2, where fluorine enhances binding affinity through polar interactions . Comparative studies with non-fluorinated analogs (e.g., methyl 5-phenylbenzoate) reveal differences in dipole moments and solubility via DFT calculations .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent inclusion. For example:
- X-ray Crystallography : Compare unit cell parameters with published structures (e.g., CCDC entries for fluorinated benzoates) .
- Dynamic NMR : Resolve rotational barriers in ester groups at low temperatures (−40°C) to detect conformational flexibility .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error to rule out impurities .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of the parent compound and derivatives (e.g., ethyl vs. methyl esters). Fluorine typically increases Td by 20–30°C due to reduced oxidative degradation .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to stabilize the ester linkage. For example, 5-ethyl-2-methylphenyl 4-fluoro-3-nitrobenzoate shows a 15% higher Td than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
